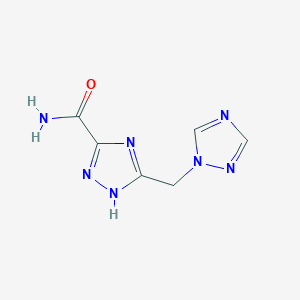

3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multistep procedures that can vary depending on the desired substituents and functional groups. A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, which could be applicable to the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide, involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. This process is highly regioselective and provides a rapid access to diverse triazoles (Castanedo et al., 2011).

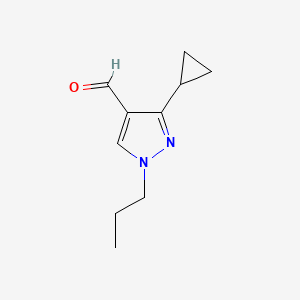

Molecular Structure Analysis

Triazole compounds often exhibit interesting molecular structures due to their cyclic nature and the presence of nitrogen atoms. Single-crystal X-ray diffraction techniques are commonly used to determine these structures, providing insights into the arrangement of atoms and the molecular conformation. These studies can reveal the stability and potential reactivity of the compound based on its structural features.

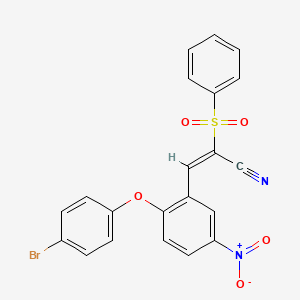

Chemical Reactions and Properties

Triazoles are known for their participation in various chemical reactions, including cycloadditions, nucleophilic substitutions, and more. They can serve as versatile intermediates for the synthesis of more complex molecules. The reactivity of a triazole derivative like this compound can be attributed to the electron-rich nature of the triazole ring, which can interact with electrophiles and participate in coordination with metals (Guisado‐Barrios et al., 2018).

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and thermal stability, are crucial for understanding their behavior in different environments and applications. Differential scanning calorimetry (DSC) can be used to measure thermal stability, indicating how the compound decomposes upon heating. For example, the thermal stability of nitrogen-rich energetic compounds related to triazoles has been studied, highlighting their decomposition temperatures and indicating their potential use in energetic materials (Jian Qin et al., 2016).

Scientific Research Applications

Pharmacological Properties

3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide derivatives exhibit valuable pharmacological properties, including anti-convulsive activity, making them useful for treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Antimicrobial Applications

1H-1,2,3-triazole-4-carboxamides, a category to which our compound of interest belongs, have demonstrated antimicrobial activities against a range of pathogens, including both Gram-positive and Gram-negative bacterial strains as well as fungal strains (Pokhodylo et al., 2021).

Antileishmanial Activity

Specific derivatives of 1,2,4-triazole have shown promising results in antileishmanial activity, highlighting their potential in combating parasitic diseases (Süleymanoğlu et al., 2017).

Synthesis and Structural Analysis

Studies have been conducted on the synthesis of various 1,2,4-triazole derivatives and their structural characterization. This includes the use of single crystal X-ray diffraction for confirming structures and conformation (Lei et al., 2014).

Energetic Material Applications

Derivatives of 1,2,3-triazole, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, have been synthesized and characterized for their potential as energetic materials, with studies focusing on their thermal stability and potential for use in explosives (Qin et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide, are often associated with cancer cell lines . These compounds have shown potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116 .

Mode of Action

The compound interacts with its targets by inhibiting the proliferation of cancer cells . This is achieved through the induction of apoptosis, a process that leads to programmed cell death . The compound’s ability to induce apoptosis in cancer cells contributes to its anticancer activity.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of viable cancer cells, contributing to its anticancer activity. Some derivatives have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin , suggesting a degree of selectivity in their action.

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N7O/c7-5(14)6-10-4(11-12-6)1-13-3-8-2-9-13/h2-3H,1H2,(H2,7,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAYEUQJUUPVIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC2=NC(=NN2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2480554.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2480556.png)

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)

![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)